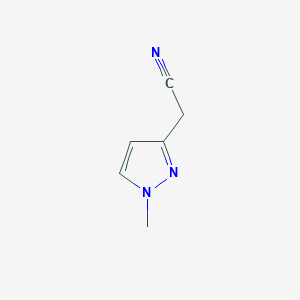![molecular formula C13H16ClFN2O B2519476 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one CAS No. 251638-88-7](/img/structure/B2519476.png)
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one” is a chemical compound that has been used in the synthesis of various pharmaceuticals . It has been incorporated into distinct chemotypes that have shown the ability to establish profitable contact with the catalytic site of certain enzymes .
Synthesis Analysis
This compound has been synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . The presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature to improve the inhibition in these new chemotypes .Applications De Recherche Scientifique
- Findings : Incorporating the 3-chloro-4-fluorophenyl fragment improved AbTYR inhibition. Docking analysis revealed higher potency compared to reference compounds .
- Results : While these compounds showed no antifungal activity against certain strains, two compounds (9a and 9d) displayed fungicidal activity against Candida galibrata .
- Example : A convenient procedure using Fe(acac)3 as a catalyst led to the synthesis of γ-nitroketone derivatives with good yields .
Tyrosinase Inhibition
Antifungal Activity
Michael Addition Reactions
Chemical Sourcing and Procurement
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is the enzyme Tyrosinase . Tyrosinase is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . It plays a crucial role in melanin production in various organisms .
Mode of Action
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one interacts with the catalytic site of Tyrosinase . The 4-fluorobenzyl moiety of the compound is effective in these interactions . Moreover, the additional chlorine atom enhances the inhibitory activity . The compound’s 4-piperazine-phenyl tail folds to accommodate the ligand in the pocket, stabilized by hydrophobic contacts with the side chain of His244 and Val283 and a hydrogen bond between the phenolic OH group and Cys83 .
Biochemical Pathways
The compound affects the melanin production pathway by inhibiting the enzyme Tyrosinase . This inhibition can lead to a decrease in melanin production, which might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .
Result of Action
The inhibition of Tyrosinase by 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one leads to a decrease in melanin production . This can potentially alleviate symptoms of skin pigmentation disorders and slow down neurodegenerative processes in Parkinson’s disease .
Propriétés
IUPAC Name |
3-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-6-5-13(18)17-9-7-16(8-10-17)12-3-1-11(15)2-4-12/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWXBWQEFJCDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2519400.png)
![1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride](/img/structure/B2519402.png)



![2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519408.png)
![6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2519409.png)




![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2519416.png)